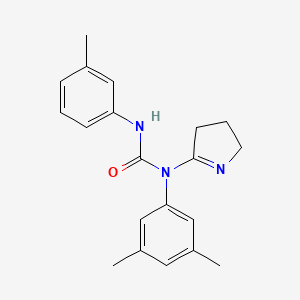

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(m-tolyl)urea

Description

1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(m-tolyl)urea is a urea derivative featuring a 3,4-dihydro-2H-pyrrole ring linked to substituted aryl groups. However, direct experimental data on its synthesis, physical properties, or bioactivity are absent in the provided evidence. Structural analogs and synthetic methodologies from related compounds can inform preliminary comparisons, as detailed below.

Properties

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c1-14-6-4-7-17(11-14)22-20(24)23(19-8-5-9-21-19)18-12-15(2)10-16(3)13-18/h4,6-7,10-13H,5,8-9H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZPHTYCGOKRSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N(C2=NCCC2)C3=CC(=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(m-tolyl)urea is a member of the urea derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, including its potential therapeutic effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H24N2O

- Molecular Weight : 296.41 g/mol

- CAS Number : 1352505-98-6

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of urea derivatives. For instance, compounds structurally related to this compound have shown significant activity against various bacterial strains. A study reported that certain urea derivatives exhibited minimum inhibitory concentrations (MIC) in the nanomolar range against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Urea derivatives are also being explored for their anticancer properties. A related study indicated that modifications in the urea structure could lead to enhanced cytotoxicity against cancer cell lines such as U937 and THP-1. The compound's mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation and survival .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit GSK-3β and other kinases critical for cancer progression .

- DNA Interaction : Some studies suggest that urea derivatives can intercalate with DNA or inhibit topoisomerase activity, leading to apoptosis in cancer cells .

Case Study 1: Antimycobacterial Activity

In a thesis exploring novel antimycobacterial agents, derivatives of pyrrole and urea were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. The findings indicated that certain modifications led to compounds with submicromolar activity against multidrug-resistant strains while exhibiting low toxicity toward eukaryotic cells .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on various substituted phenyl ureas, revealing that specific substitutions significantly enhanced biological activity. The study found that introducing electron-withdrawing groups improved potency against bacterial strains while maintaining selectivity for cancer cells .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Organism/Cancer Cell | IC50 (μM) |

|---|---|---|---|

| Urea Derivative A | Antimicrobial | Staphylococcus aureus | 0.03 - 0.06 |

| Urea Derivative B | Anticancer | U937 Cells | 16.23 |

| Urea Derivative C | Antimycobacterial | Mycobacterium tuberculosis | <0.5 |

Scientific Research Applications

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 307.4 g/mol. The presence of the pyrrole ring enhances its reactivity, while the tolyl groups contribute to its solubility and interaction with biological targets.

Table 1: Structural Features

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(m-tolyl)urea | Contains chlorophenyl instead of m-tolyl | Different electronic properties affecting reactivity |

| 1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea | Lacks p-tolyl group | May exhibit altered solubility and reactivity |

| 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(p-tolyl)urea | Lacks m-tolyl group | Potentially different pharmacological profile |

Research indicates that this compound exhibits significant anti-cancer and anti-inflammatory properties. Studies have shown that similar compounds can inhibit cancer cell migration and angiogenesis without adversely affecting cell viability. These effects are often linked to the modulation of key signaling pathways such as MAPK and PI3K.

Case Study: Inhibition of Neutrophil Migration

In a notable study involving pyrazolyl-ureas, it was found that these compounds significantly inhibited chemotaxis induced by interleukin-8 (IL-8) and N-formyl-methionyl-leucyl-phenylalanine (fMLP). This suggests potential applications in treating inflammatory conditions and limiting cancer cell migration.

Comparative Analysis with Related Compounds

A comparative analysis indicates that structural variations among urea derivatives significantly impact their biological activities. For example, compounds lacking specific functional groups may exhibit altered solubility and pharmacological profiles, influencing their therapeutic efficacy.

Table 2: Comparative Analysis

| Compound Name | Biological Activity | Solubility Profile |

|---|---|---|

| 1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(m-tolyl)urea | Moderate anti-cancer activity | High solubility |

| 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(p-tolyl)urea | Low anti-inflammatory activity | Moderate solubility |

Comparison with Similar Compounds

Urea-Containing Pyrrolidine/Pyrimidinone Derivatives

The synthesis of urea derivatives often involves high-temperature fusion or cyclization. For example, 3,6-dimethyl-1-phenyl-5-substituted-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones (e.g., 5a,b) were synthesized via fusion of pyrazolo-oxazinones with urea/thiourea at 200°C .

1,5-Dihydro-2H-pyrrol-2-ones

Compounds like 15m (5-(4-aminophenyl)-5-(4-chlorophenyl)-3-phenyl-1,5-dihydro-2H-pyrrol-2-one) and 16a (5-(4-hydroxyphenyl)-3,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one) share the dihydro-pyrrol core but lack the urea moiety. Their synthesis involves base-assisted cyclization of hydroxy-pyrrolones with aryl amines or phenols, yielding solids with melting points ranging from 138–211°C and moderate yields (46–63%) .

Substituent Effects on Physicochemical Properties

Table 1: Comparison of Substituent Effects in Dihydro-pyrrol Derivatives

- Electron-Donating vs. Withdrawing Groups : The target’s 3,5-dimethylphenyl and m-tolyl groups (electron-donating) contrast with chloro or hydroxyl substituents in analogs. Methyl groups may enhance lipophilicity and metabolic stability compared to polar substituents like amines or hydroxyls .

- Urea vs.

Computational and Electronic Considerations

For the target compound:

- Methyl groups may reduce ring strain in the dihydro-pyrrol moiety compared to nitro substituents.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(m-tolyl)urea, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of urea derivatives often requires precise control of stoichiometry, solvent systems, and reaction time. For analogous compounds (e.g., substituted pyrrolones), base-assisted cyclization with aryl amines has been employed, yielding products in 44–86% efficiency . Optimization involves iterative testing of reaction parameters (e.g., solvent polarity, temperature gradients) and purification via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization (ethanol or 2-propanol) to improve yields . Monitoring by TLC and adjusting catalyst loading (e.g., triethylamine) can mitigate side reactions.

Q. How should researchers characterize the structural integrity of this urea derivative?

- Methodological Answer : Comprehensive characterization requires multi-modal analysis:

- 1H/13C NMR : Assign proton environments (e.g., dihydro-pyrrol protons at δ 2.5–3.5 ppm, aromatic protons at δ 6.5–7.5 ppm) and confirm urea linkage via NH signals (δ 8–10 ppm) .

- HRMS : Validate molecular weight (expected [M+H]+ for C21H24N3O: ~334.19 g/mol) with <2 ppm error .

- FTIR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and NH stretches (~3200–3400 cm⁻¹) .

- X-ray crystallography (if crystalline): Resolve steric effects from 3,5-dimethylphenyl and m-tolyl groups, as demonstrated for structurally related dihydro-pyrazoles .

Q. What solvents and purification methods are compatible with this compound?

- Methodological Answer : Polar aprotic solvents (e.g., dichloromethane, DMF) are preferred for solubility. Post-synthesis, purification via silica gel chromatography (gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/2-propanol is effective, as shown for analogous urea derivatives . Avoid aqueous workup if the compound is moisture-sensitive.

Advanced Research Questions

Q. How can computational modeling predict the reactivity or stability of this urea derivative in novel reactions?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model reaction pathways, such as cyclization or urea bond cleavage. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to predict optimal conditions (e.g., solvent effects, catalytic intermediates) . Tools like Gaussian or ORCA can simulate transition states and activation energies, guiding experimental design for functionalization or derivatization.

Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes?

- Methodological Answer : Discrepancies in NMR or mass spectra may arise from tautomerism (e.g., keto-enol shifts in pyrrol-2-ones) or impurities. Strategies include:

- Variable Temperature (VT) NMR : Detect dynamic processes (e.g., hindered rotation in aryl groups) .

- DEPT/HSQC NMR : Differentiate quaternary carbons and overlapping signals.

- Control experiments : Re-run reactions under inert atmospheres to rule out oxidation .

- Statistical Design of Experiments (DoE) : Use factorial designs to isolate confounding variables (e.g., temperature vs. catalyst) .

Q. How can researchers design catalytic systems to enhance regioselectivity in modifying the dihydro-pyrrol moiety?

- Methodological Answer : Regioselective functionalization requires tailored catalysts. For example:

- Lewis Acids (e.g., ZnCl2): Direct electrophilic substitution on the pyrrol ring .

- Transition Metal Catalysts (e.g., Pd/Cu): Enable cross-coupling at aryl groups while preserving the urea core .

- Enzyme Mimetics : Inspired by ICReDD’s feedback loops, use computational screening to identify catalysts that stabilize transition states .

Q. What are the implications of steric and electronic effects from the 3,5-dimethylphenyl and m-tolyl substituents on biological activity?

- Methodological Answer : Steric bulk from 3,5-dimethylphenyl may hinder binding in enzymatic assays, while electron-donating methyl groups (m-tolyl) modulate electronic density. Use SAR studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.